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Compound of Interest

Compound Name: D(-)-Pantolactone

Cat. No.: B8643307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of D(-)-Pantolactone derivatives as

enzyme inhibitors, with a focus on their activity against Fatty Acid Synthase (FAS). While the

therapeutic potential of D(-)-Pantolactone derivatives has been explored against various

enzymes, current research prominently features their role as inhibitors of FAS. This document

summarizes the available quantitative data, details the experimental methodologies used for

their evaluation, and visualizes the key experimental workflows.

Fatty Acid Synthase (FAS) Inhibition
A study by Zhang et al. (2019) has described the synthesis and evaluation of a series of D(-)-
Pantolactone derivatives as novel inhibitors of Fatty Acid Synthase (FAS), a key enzyme in the

de novo biosynthesis of fatty acids and a target of interest in oncology and metabolic diseases.

The inhibitory activities of these derivatives were determined against mouse FAS and are

presented here as half-maximal inhibitory concentrations (IC50).

Data Presentation: Inhibitory Efficacy against Fatty Acid
Synthase
The following table summarizes the in vitro inhibitory activity of various D(-)-Pantolactone
derivatives against mouse Fatty Acid Synthase. The data is extracted from a study where a

series of novel derivatives were synthesized and evaluated.[1] The reference inhibitor used

was C75, a known FAS inhibitor.
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Compound ID Structure
IC50 (µM) against mouse
FAS

3a 4-Fluorobenzoyl 25.34 ± 1.28

3b 4-Chlorobenzoyl 20.19 ± 1.15

3c 4-Bromobenzoyl 18.72 ± 1.41

3d 4-Iodobenzoyl 13.68 ± 1.52

3e 4-Methylbenzoyl 28.16 ± 1.33

3f 4-Ethylbenzoyl 23.45 ± 1.27

3h 4-Trifluoromethylbenzoyl 19.88 ± 1.21

3j 3,4-Dichlorobenzoyl 15.27 ± 1.36

3m 2-Naphthoyl 16.54 ± 1.49

3o 3-Thenoyl 22.81 ± 1.19

3p 2-Furoyl 33.19 ± 1.39

3q Cinnamoyl 21.76 ± 1.24

3r Phenylacetyl 29.53 ± 1.31

C75 Reference Inhibitor 13.86 ± 2.79

Note: Compounds 3g, 3i, 3k, 3l, and 3n from the original study are not included as they

exhibited weak or no inhibitory activity.

Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide for the

determination of Fatty Acid Synthase inhibition.

Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of D(-)-Pantolactone derivatives on the

activity of mouse Fatty Acid Synthase.
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Principle: The activity of FAS is measured spectrophotometrically by monitoring the decrease in

absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for

the fatty acid synthesis reaction.

Materials:

Purified mouse Fatty Acid Synthase (FAS)

D(-)-Pantolactone derivatives (test compounds)

C75 (reference inhibitor)

Acetyl-CoA

Malonyl-CoA

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

Potassium phosphate buffer (pH 7.0)

Dimethyl sulfoxide (DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Preparation of Reagents:

Prepare a stock solution of purified mouse FAS in potassium phosphate buffer.

Dissolve the D(-)-Pantolactone derivatives and the reference inhibitor C75 in DMSO to

prepare stock solutions. Further dilute with potassium phosphate buffer to achieve the

desired test concentrations. The final DMSO concentration in the assay should not exceed

1% to avoid solvent effects on enzyme activity.
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Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH in potassium phosphate

buffer.

Assay in 96-Well Plate:

To each well of a 96-well plate, add the following in order:

Potassium phosphate buffer

NADPH solution

Acetyl-CoA solution

A solution of the test compound or reference inhibitor at various concentrations. For the

control wells, an equivalent volume of the buffer/DMSO solution is added.

Add the purified mouse FAS solution to each well to initiate a pre-incubation period.

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitors to

interact with the enzyme.

Initiation of Reaction and Measurement:

Initiate the enzymatic reaction by adding malonyl-CoA to each well.

Immediately place the microplate in a temperature-controlled microplate reader (37°C).

Monitor the decrease in absorbance at 340 nm every minute for a total of 10-20 minutes.

Data Analysis:

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus

time curve.

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 -

(Rate of reaction with inhibitor / Rate of reaction of control)] x 100

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) is determined by plotting the percentage of inhibition against the logarithm of the
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inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization
Experimental Workflow for FAS Inhibition Assay
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Caption: Experimental workflow for the Fatty Acid Synthase (FAS) inhibition assay.

Other Enzyme Targets: A Note on Data Availability
While D(-)-Pantolactone derivatives have shown promise as FAS inhibitors, there is a notable

lack of publicly available research demonstrating their efficacy as direct inhibitors of other key

enzymes such as acetylcholinesterase, alpha-glucosidase, and urease. Searches for studies

providing quantitative inhibitory data (e.g., IC50, Ki values) for D(-)-Pantolactone derivatives

against these specific enzymes did not yield relevant results.

Therefore, a direct comparative guide on the efficacy of D(-)-Pantolactone derivatives for

these enzymes cannot be provided at this time due to the absence of the necessary

experimental data in the scientific literature. Researchers and drug development professionals

are encouraged to consider this as a potential area for novel investigation.

This guide will be updated as new research on the enzyme inhibitory activities of D(-)-
Pantolactone derivatives becomes available.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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